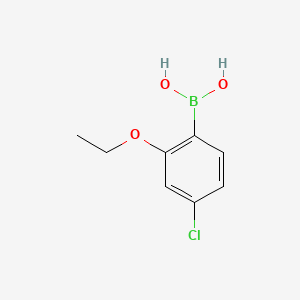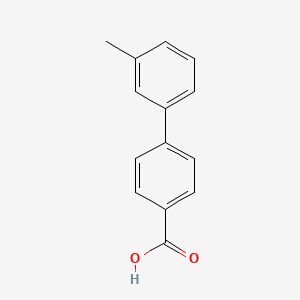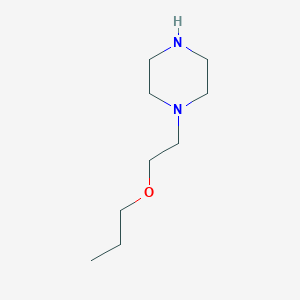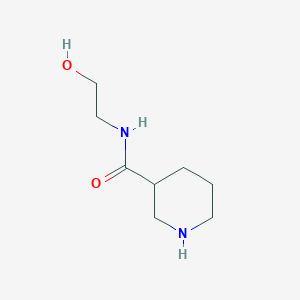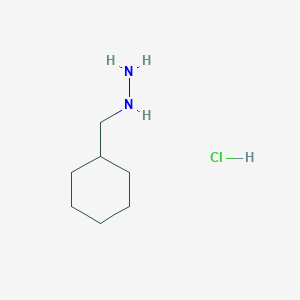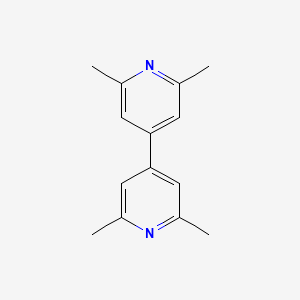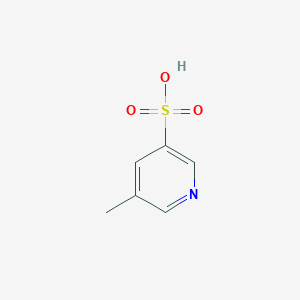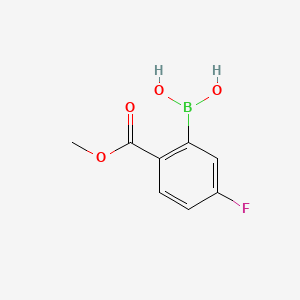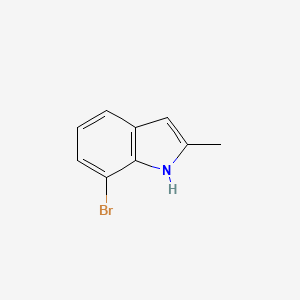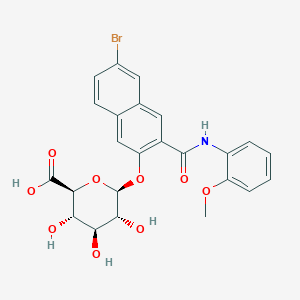
2-Naphthol AS BI-β-D-Glucuronid
Übersicht
Beschreibung
2-naphthol AS BI-beta-D-glucuronide is a β-D-glucosiduronic acid with a 6-bromo-3-(2-methoxyphenyl)carbamoyl)naphthalen-2-yl substituent at the anomeric position . This compound is known for its role as a chromogenic compound, which means it can be transformed by biological mechanisms into colored compounds .
Wissenschaftliche Forschungsanwendungen
2-naphthol AS BI-beta-D-glucuronide has a wide range of applications in scientific research, including:
Chemistry: Used as a chromogenic substrate in various biochemical assays.
Biology: Employed in histochemical studies to detect β-glucuronidase activity.
Medicine: Utilized in gene-directed enzyme-prodrug therapy (GDEPT) for targeted cancer treatment.
Industry: Applied in the production of dyes and pigments due to its chromogenic properties.
Wirkmechanismus
Target of Action
The primary target of 2-naphthol AS BI-beta-D-glucuronide is the enzyme β-glucuronidase . This enzyme plays a crucial role in the hydrolysis of glucuronides, a step in the phase II metabolism of some substances within the body .
Mode of Action
2-naphthol AS BI-beta-D-glucuronide acts as a substrate for β-glucuronidase . When this compound comes into contact with β-glucuronidase, it undergoes a reaction facilitated by the enzyme, leading to the release of a chromogenic compound . This reaction is often used in histochemical demonstrations to visualize the presence and distribution of β-glucuronidase .
Biochemical Pathways
The interaction between 2-naphthol AS BI-beta-D-glucuronide and β-glucuronidase is part of the larger glucuronidation pathway. This biochemical pathway is crucial for the detoxification and elimination of potentially harmful substances in the body . The reaction involving 2-naphthol AS BI-beta-D-glucuronide can be used to study the activity of β-glucuronidase and, by extension, the functioning of the glucuronidation pathway .
Pharmacokinetics
As a substrate for β-glucuronidase, it is likely that its bioavailability and pharmacokinetic profile are influenced by the distribution and activity of this enzyme in the body .
Result of Action
The primary result of the action of 2-naphthol AS BI-beta-D-glucuronide is the production of a chromogenic compound following its interaction with β-glucuronidase . This can be visualized using specific staining techniques, allowing for the detection and localization of β-glucuronidase activity in biological samples .
Action Environment
The action of 2-naphthol AS BI-beta-D-glucuronide is influenced by various environmental factors. For instance, the pH of the environment can affect the activity of β-glucuronidase and, consequently, the reaction involving 2-naphthol AS BI-beta-D-glucuronide . Furthermore, the compound’s stability and efficacy may be affected by factors such as temperature and the presence of other substances in the environment .
Biochemische Analyse
Biochemical Properties
2-naphthol AS BI-beta-D-glucuronide is a substrate for beta-glucuronidase, an enzyme that hydrolyzes glucuronides. This interaction is essential for the histochemical demonstration of beta-glucuronidase activity. The compound interacts with beta-glucuronidase by undergoing hydrolysis, resulting in the release of 2-naphthol AS BI, which can then be visualized using specific staining techniques . This reaction is crucial for studying the distribution and activity of beta-glucuronidase in various biological samples.
Cellular Effects
2-naphthol AS BI-beta-D-glucuronide influences cellular processes by serving as a substrate for beta-glucuronidase. The hydrolysis of this compound by beta-glucuronidase leads to the production of 2-naphthol AS BI, which can be detected histochemically. This process allows researchers to study the localization and activity of beta-glucuronidase in different cell types, including those in the enamel organ, subodontoblastic cell zone, and odontoblasts . The compound’s ability to reveal beta-glucuronidase activity is valuable for understanding cellular metabolism and enzyme distribution.
Molecular Mechanism
The molecular mechanism of 2-naphthol AS BI-beta-D-glucuronide involves its hydrolysis by beta-glucuronidase. This enzyme cleaves the glucuronide bond, releasing 2-naphthol AS BI. The released product can then react with specific staining reagents to form a colored precipitate, allowing for the visualization of beta-glucuronidase activity . This mechanism is fundamental for histochemical studies and provides insights into the enzyme’s distribution and function at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-naphthol AS BI-beta-D-glucuronide can change over time. The stability of the compound and its degradation products are critical factors that influence its effectiveness in histochemical assays. Studies have shown that the compound remains stable under specific storage conditions, such as at -20°C . Long-term effects on cellular function can be observed through in vitro and in vivo studies, providing valuable information on the enzyme’s activity and distribution over time.
Dosage Effects in Animal Models
The effects of 2-naphthol AS BI-beta-D-glucuronide vary with different dosages in animal models. Higher doses of the compound can lead to increased beta-glucuronidase activity, which can be detected histochemically. Excessive doses may result in toxic or adverse effects, highlighting the importance of optimizing the dosage for specific experimental conditions . Understanding the dosage effects is crucial for accurately interpreting the results of histochemical studies.
Metabolic Pathways
2-naphthol AS BI-beta-D-glucuronide is involved in metabolic pathways related to glucuronidation. Beta-glucuronidase hydrolyzes the compound, releasing 2-naphthol AS BI, which can then participate in further metabolic reactions. The enzyme’s activity is essential for the breakdown of glucuronides, which are conjugated metabolites involved in detoxification processes . This pathway is significant for understanding the compound’s role in cellular metabolism and its impact on metabolite levels.
Transport and Distribution
The transport and distribution of 2-naphthol AS BI-beta-D-glucuronide within cells and tissues are influenced by its interaction with beta-glucuronidase. The compound is taken up by cells and hydrolyzed by the enzyme, leading to the release of 2-naphthol AS BI. This product can then be visualized using histochemical techniques, providing insights into the enzyme’s localization and activity . The distribution of the compound is crucial for studying the spatial patterns of beta-glucuronidase activity in different tissues.
Subcellular Localization
The subcellular localization of 2-naphthol AS BI-beta-D-glucuronide is determined by its interaction with beta-glucuronidase. The enzyme is typically localized in lysosomes and other cellular compartments, where it hydrolyzes the compound. The resulting product, 2-naphthol AS BI, can be detected in specific subcellular regions, providing valuable information on the enzyme’s activity and distribution . This localization is essential for understanding the functional role of beta-glucuronidase in different cellular contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthol AS BI-beta-D-glucuronide involves the reaction of 2-naphthol with β-D-glucuronic acid. The process typically requires the use of a coupling reagent to facilitate the formation of the glucuronide bond . The reaction conditions often include a controlled temperature and pH to ensure the stability of the product.
Industrial Production Methods
Industrial production of 2-naphthol AS BI-beta-D-glucuronide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-naphthol AS BI-beta-D-glucuronide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperature, pH, and solvent choice to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of 2-naphthol AS BI-beta-D-glucuronide can lead to the formation of quinones, while reduction can produce hydroquinones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphthol AS-BI N-acetyl-β-D-glucosaminide
- Naphthol AS-D chloroacetate
- 2-Nitrophenyl β-D-glucopyranoside
- 6-Bromo-2-naphthyl β-D-glucopyranoside
Uniqueness
2-naphthol AS BI-beta-D-glucuronide is unique due to its specific structure, which includes a 6-bromo-3-(2-methoxyphenyl)carbamoyl)naphthalen-2-yl substituent. This structure imparts distinct chromogenic properties, making it highly valuable in biochemical assays and diagnostic applications .
Eigenschaften
IUPAC Name |
6-[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrNO9/c1-33-16-5-3-2-4-15(16)26-22(30)14-9-12-8-13(25)7-6-11(12)10-17(14)34-24-20(29)18(27)19(28)21(35-24)23(31)32/h2-10,18-21,24,27-29H,1H3,(H,26,30)(H,31,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOOAEDFQKSZTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrNO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402679 | |
| Record name | Naphthol AS-BI beta-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37-87-6 | |
| Record name | Naphthol AS-BI beta-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 2-Naphthol AS-BI-beta-D-glucuronide in β-glucuronidase detection?
A1: 2-Naphthol AS-BI-beta-D-glucuronide acts as a substrate for β-glucuronidase. The enzyme hydrolyzes the glycosidic bond in the compound, releasing 2-naphthol AS-BI. This released compound then reacts with a diazonium salt present in the staining solution. This reaction forms a brightly colored, insoluble precipitate that deposits at the site of enzyme activity, allowing for visualization under a microscope. [, , ]
Q2: What are the advantages of using 2-Naphthol AS-BI-beta-D-glucuronide over other β-glucuronidase substrates?
A2: 2-Naphthol AS-BI-beta-D-glucuronide, when paired with an appropriate diazonium salt, offers advantages for histochemical staining:
- Increased Sensitivity: It can detect lower levels of β-glucuronidase activity compared to some other substrates. []
- Precise Localization: The reaction product is highly insoluble and precipitates rapidly, leading to a more precise localization of the enzyme within the cell. [, ]
- Versatility: It can be used with various diazonium salts, offering flexibility in choosing the desired color and intensity of the staining reaction. [, ]
Q3: What cell types or tissues show prominent β-glucuronidase activity when stained with 2-Naphthol AS-BI-beta-D-glucuronide?
A3: Research using this staining technique has revealed β-glucuronidase activity in various cell types and tissues, including:
- Bone: Osteoclasts and osteoblasts. []
- Teeth: Odontoblasts, ameloblasts, stratum intermedium, inner and outer enamel epithelium. []
- Kidney: Lysosomes within cells of the cortical tubules and loops of Henle, as well as mesangial cells. []
- HeLa Cells: Two lysosome populations, one clustered near the nucleus and another scattered throughout the cytoplasm. []
- C. Elegans: Pharynx, vulva (in hermaphrodites), and male tail. []
Q4: Can you discuss the use of 2-Naphthol AS-BI-beta-D-glucuronide in studying genetic mutations related to β-glucuronidase?
A4: Yes, this substrate has been instrumental in genetic studies involving β-glucuronidase. Researchers have used it to screen for and identify mutants of the nematode Caenorhabditis elegans that are deficient in β-glucuronidase activity. [] These mutants provide a model system for studying the gene encoding β-glucuronidase (gus-1 in C. elegans) and its regulation. [] Furthermore, this staining technique has been valuable in studying somatic cell hybrids to investigate the formation of active heteropolymeric β-glucuronidase. These studies provided insights into the subunit structure of the enzyme and the nature of mutations that can lead to β-glucuronidase deficiency. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine](/img/structure/B1587341.png)
